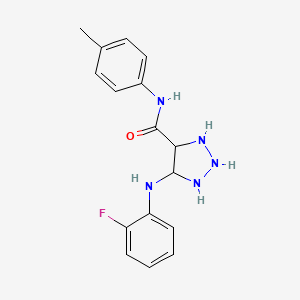
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide, also known as FLT-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FLT-3 inhibitor is a small molecule that inhibits the activity of FLT-3, a receptor tyrosine kinase that plays a critical role in the development and progression of acute myeloid leukemia (AML) and other hematological malignancies.
作用機序
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor works by selectively inhibiting the activity of 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide, a receptor tyrosine kinase that is overexpressed in AML cells. 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide plays a critical role in the survival and proliferation of AML cells, and its inhibition leads to the induction of apoptosis and cell cycle arrest. 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor also inhibits the activation of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are involved in the development and progression of AML.
Biochemical and Physiological Effects:
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has several biochemical and physiological effects on AML cells. It induces apoptosis and cell cycle arrest, inhibits the activation of downstream signaling pathways, and enhances the effectiveness of chemotherapy and radiation therapy. 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor also has anti-angiogenic effects, which may contribute to its anti-tumor activity.
実験室実験の利点と制限
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, and it has a high affinity for 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide. 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor is also highly selective for 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide, which minimizes off-target effects. However, 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has some limitations for lab experiments. It has poor solubility in aqueous solutions, which may affect its bioavailability and efficacy. Moreover, 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has a short half-life, which may limit its therapeutic potential.
将来の方向性
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has several potential future directions for research. One direction is to develop more potent and selective 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitors that have improved pharmacokinetic properties. Another direction is to investigate the use of 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor in combination with other targeted therapies for the treatment of AML and other hematological malignancies. Furthermore, 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor may have potential applications in other cancer types that overexpress 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide, such as breast cancer and prostate cancer. Finally, the use of 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor in combination with immunotherapy may be a promising approach for the treatment of cancer.
合成法
The synthesis of 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor involves several steps, including the formation of an intermediate compound, followed by the addition of 2-fluoroaniline and 4-methylphenylhydrazine to form the final product. The process is carried out under controlled conditions, and the purity of the compound is verified using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in the treatment of AML and other hematological malignancies. Several pre-clinical studies have demonstrated the efficacy of 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor in inhibiting the growth and proliferation of AML cells, both in vitro and in vivo. Moreover, 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide inhibitor has been shown to enhance the effectiveness of chemotherapy and radiation therapy in AML patients.
特性
IUPAC Name |
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O/c1-10-6-8-11(9-7-10)18-16(23)14-15(21-22-20-14)19-13-5-3-2-4-12(13)17/h2-9,14-15,19-22H,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEWCXFNJTYXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2C(NNN2)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 133698134 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2569019.png)
![Bicyclo[2.2.1]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride](/img/structure/B2569020.png)
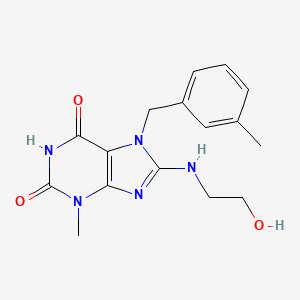
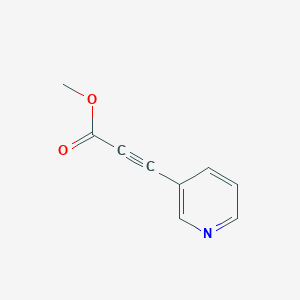


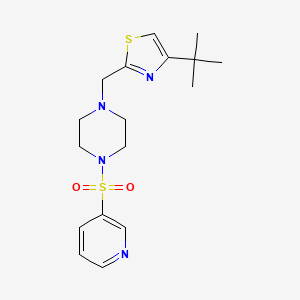
![5-((3-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2569033.png)
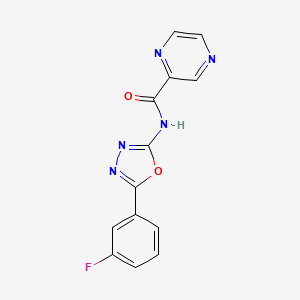
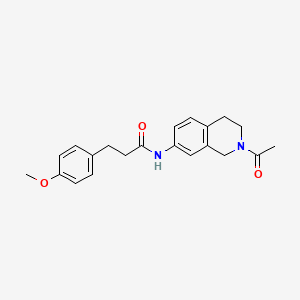
![methyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B2569038.png)
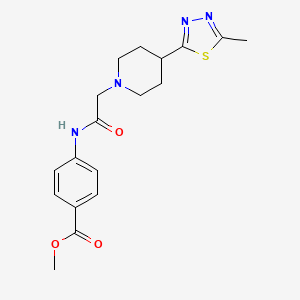
![4-(4-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2569040.png)